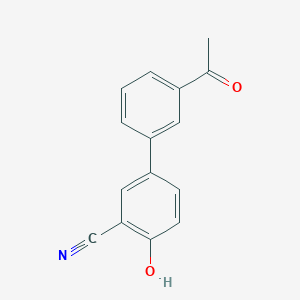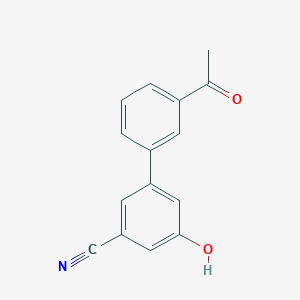
3-Cyano-5-(2,3-difluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(2,3-difluorophenyl)phenol, or 3-CFDP, is a phenolic compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis and has been used as a catalyst in various reactions. It has been used in the synthesis of a variety of organic compounds and as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other products. It is a highly reactive compound and its properties make it an ideal reagent for a variety of laboratory experiments.
Mechanism of Action
The mechanism of action of 3-CFDP is not fully understood, but it is believed to involve the formation of a complex between the 3-CFDP and the substrate. The complex then undergoes a series of reactions, leading to the formation of the desired product. The reaction is highly exothermic and the reaction rate is dependent on the concentration of the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFDP are not well understood. It is believed to be relatively non-toxic, but it has been shown to have some effects on the central nervous system. It is known to affect the activity of enzymes involved in neurotransmitter metabolism, and it has been shown to have an effect on the release of dopamine in the brain.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-CFDP in laboratory experiments is its high reactivity and its ability to catalyze a wide range of reactions. It is also highly soluble in aqueous solutions, making it easy to use in a variety of experiments. The main limitation of using 3-CFDP is its high reactivity, which can lead to unwanted side reactions. Additionally, it is a highly exothermic reaction, and care must be taken to ensure that the reaction is carried out in a safe and controlled environment.
Future Directions
The potential applications of 3-CFDP are vast, and there are many future directions for research and development. One potential application is in the development of new and more efficient catalysts for organic synthesis. Additionally, further research into the biochemical and physiological effects of 3-CFDP could lead to the development of new drugs and other compounds. Finally, 3-CFDP could be used in the development of new fluorescent dyes and other materials for medical imaging and other applications.
Synthesis Methods
3-CFDP is synthesized by the reaction of 2,3-difluorophenol with sodium cyanide in aqueous solution. The reaction is typically carried out in aqueous solution at a temperature of 60-70°C, although temperatures up to 100°C may be used. The reaction is highly exothermic and the reaction rate is dependent on the concentration of the reactants. The reaction can be monitored by the color change of the solution, which changes from yellow to a deep blue color. The product is purified by recrystallization from aqueous ethanol. The final product is a white powder with a purity of 95%.
Scientific Research Applications
3-CFDP has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other products. It has been used as a catalyst in a variety of reactions, including the synthesis of peptides, polymers, and other organic compounds. It has also been used in the synthesis of fluorescent dyes, which are used in medical imaging and other applications. Additionally, 3-CFDP has been used in the synthesis of chiral compounds, which are important in the synthesis of drugs and other compounds.
properties
IUPAC Name |
3-(2,3-difluorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-12-3-1-2-11(13(12)15)9-4-8(7-16)5-10(17)6-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECSBPMTHQLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684736 |
Source


|
| Record name | 2',3'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,3-difluorophenyl)phenol | |
CAS RN |
1261919-06-5 |
Source


|
| Record name | 2',3'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














